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Compound of Interest

Compound Name: 2-Amino-6-fluorobenzoic acid

Cat. No.: B2376636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Amino-6-
fluorobenzoic acid (also known as 6-fluoroanthranilic acid), a key intermediate in

pharmaceutical synthesis. This document compiles available spectroscopic information for

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), offering insights into the structural characterization of this compound. Due to the limited

availability of comprehensive public data for this specific molecule, this guide combines

reported experimental values with predicted data based on the analysis of its functional groups

and comparisons with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of a molecule. Below is the available and predicted NMR data for 2-Amino-6-fluorobenzoic
acid.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for 2-Amino-6-fluorobenzoic Acid
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

7.45-7.40 m 1H Ar-H
Experimental

data in D₂O

6.86-6.95 m 2H Ar-H
Experimental

data in D₂O

Note: The broad signals for the -NH₂ and -COOH protons are often not observed in D₂O due to

proton exchange with the solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Amino-6-fluorobenzoic Acid

Chemical Shift (δ) ppm Assignment Notes

~170 C=O (Carboxylic Acid) Predicted

~160 (d) C-F
Predicted, doublet due to C-F

coupling

~150 C-NH₂ Predicted

~133 Ar-C Predicted

~118 Ar-C Predicted

~115 Ar-C Predicted

~110 Ar-C Predicted

Note: Specific experimental ¹³C NMR data for 2-Amino-6-fluorobenzoic acid is not readily

available in the public domain. The predicted values are based on the analysis of similar

aromatic compounds.

Experimental Protocols
A general protocol for acquiring NMR spectra of a solid organic compound like 2-Amino-6-
fluorobenzoic acid is as follows:
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Sample Preparation:

Accurately weigh 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or D₂O) in a clean vial.

Ensure complete dissolution, using gentle warming or sonication if necessary.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.

The final solution height in the NMR tube should be approximately 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be

performed manually or automatically.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

Set the appropriate acquisition parameters, including the number of scans, spectral width,

acquisition time, and relaxation delay.

For ¹³C NMR, a larger number of scans is typically required due to the lower natural

abundance of the ¹³C isotope.

Acquire the Free Induction Decay (FID).
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Data Processing:

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Sample Preparation Data Acquisition Data Processing

Weigh Sample Dissolve in
Deuterated Solvent

Transfer to
NMR Tube

Insert into
Spectrometer Lock and Shim Acquire FID Fourier Transform Phase and Calibrate Analyze Spectrum

Click to download full resolution via product page

Figure 1: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Data Presentation
Table 3: Predicted FT-IR Spectroscopic Data for 2-Amino-6-fluorobenzoic Acid
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Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Notes

3400-3200 N-H Stretch Primary Amine (-NH₂) Predicted, two bands

3300-2500 O-H Stretch
Carboxylic Acid (-

COOH)
Predicted, broad band

~1700 C=O Stretch
Carboxylic Acid (-

COOH)
Predicted

~1620 N-H Bend Primary Amine (-NH₂) Predicted

1600-1450 C=C Stretch Aromatic Ring Predicted

~1300 C-O Stretch
Carboxylic Acid (-

COOH)
Predicted

~1250 C-N Stretch Aryl Amine Predicted

~1100 C-F Stretch Aryl Fluoride Predicted

Note: A detailed experimental IR peak list for 2-Amino-6-fluorobenzoic acid is not readily

available. The predicted values are based on characteristic group frequencies.

Experimental Protocols
A common method for obtaining an IR spectrum of a solid sample is the KBr pellet technique or

using an Attenuated Total Reflectance (ATR) accessory.

KBr Pellet Method:

Sample Preparation:

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture should be a fine, homogeneous powder.

Transfer the powder to a pellet press.
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Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Record the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

ATR Method:

Sample Preparation:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Data Acquisition:

Record a background spectrum with the clean, empty ATR crystal.

Record the sample spectrum.

Sample Preparation (KBr) Data Acquisition Data Analysis

Grind Sample
with KBr Press into Pellet Record Background Record Sample

Spectrum
Identify Functional

Group Peaks

Click to download full resolution via product page

Figure 2: Experimental workflow for IR spectroscopy (KBr pellet method).

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure.

Data Presentation
Table 4: Predicted Mass Spectrometry Data for 2-Amino-6-fluorobenzoic Acid

m/z Assignment Notes

155 [M]⁺ Molecular Ion

138 [M - OH]⁺ Loss of hydroxyl radical

110 [M - COOH]⁺ Loss of carboxyl group

Note: Experimental mass spectrometry data for 2-Amino-6-fluorobenzoic acid is not readily

available. The predicted fragmentation is based on the common fragmentation patterns of

benzoic acids and aromatic amines.

Experimental Protocols
A general protocol for obtaining a mass spectrum of a solid organic compound is as follows:

Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

The concentration should be in the range of 1-10 µg/mL.

The solution should be free of any particulate matter.

Ionization:

Introduce the sample solution into the mass spectrometer.

Common ionization techniques for such molecules include Electrospray Ionization (ESI) or

Electron Impact (EI). ESI is a soft ionization technique that often preserves the molecular

ion, while EI is a harder technique that can induce more fragmentation.
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Mass Analysis:

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection:

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion

intensity versus m/z.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-fluorobenzoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2376636#spectroscopic-data-of-2-amino-6-
fluorobenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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